CB1 Allosteric Modulation: 6- vs. 7-Azaindole
In a direct head‑to‑head study, 6‑azaindole‑2‑carboxamides (based on the same [2,3‑c] scaffold as the target compound) retained the ability to allosterically potentiate orthosteric agonist binding and inhibit agonist‑induced G‑protein coupling at the CB1 receptor. In contrast, the isomeric 7‑azaindole‑2‑carboxamides ([2,3‑b] ring fusion) completely lost CB1 binding capacity under identical assay conditions [1]. The aqueous solubility of the 6‑azaindole‑2‑carboxamide series was also improved relative to the parent indole‑2‑carboxamide series, whereas the 7‑azaindole series was deemed non‑viable as an indole bioisostere [1].
| Evidence Dimension | CB1 receptor binding and allosteric modulation |
|---|---|
| Target Compound Data | 6‑azaindole‑2‑carboxamides (3c, 3d): retained allosteric modulator activity; improved aqueous solubility vs. indole‑2‑carboxamide counterparts |
| Comparator Or Baseline | 7‑azaindole‑2‑carboxamides: complete loss of CB1 binding; ring judged non‑viable as indole bioisostere in this chemotype |
| Quantified Difference | Qualitative binary outcome: 6‑azaindole retains function; 7‑azaindole abolishes function under identical [³H]CP55,940 and [³⁵S]GTPγS binding assays |
| Conditions | [³H]CP55,940 binding assay and [³⁵S]GTPγS functional assay for CB1 receptor allosteric modulation; side‑by‑side comparison of matched 6‑azaindole‑ and 7‑azaindole‑2‑carboxamide pairs |
Why This Matters
Procurement of a building block with the 6‑azaindole ([2,3‑c]) architecture is mandatory for SAR programmes targeting CB1 allosteric modulation; the 7‑azaindole isomer is demonstrated non‑functional in this context and cannot be substituted.
- [1] Immadi, S.S., et al. (2018). Exploring 6‑Azaindole and 7‑Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC 6290480. View Source
